Regioisomeric Differentiation: Meta- vs. Para-Isopropoxy Substitution and Its Impact on Molecular Complexity
Amino(3-isopropoxyphenyl)acetic acid (meta-isomer) exhibits a higher computed molecular complexity value (218) compared to its para-isomer analog, Amino(4-isopropoxyphenyl)acetic acid (complexity = 210) [1][2]. This difference, calculated using the Cactvs complexity algorithm, reflects the distinct topological and electronic environment conferred by the meta-substitution pattern [1][2]. In contrast, other computed properties, such as XLogP3 (-0.9) and topological polar surface area (72.6 Ų), are identical between the two isomers [1][2], highlighting that the primary computable differentiator lies in the structural complexity imparted by the substitution geometry.
| Evidence Dimension | Computed Molecular Complexity |
|---|---|
| Target Compound Data | Complexity = 218 |
| Comparator Or Baseline | Amino(4-isopropoxyphenyl)acetic acid (CAS 318270-09-6), Complexity = 210 |
| Quantified Difference | Δ Complexity = +8 (relative increase of 3.8%) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20 and 2021.05.07) |
Why This Matters
Higher molecular complexity correlates with greater structural uniqueness and may indicate a more defined three-dimensional shape, which is a key parameter in fragment-based drug discovery and in silico screening campaigns.
- [1] PubChem. Amino(3-isopropoxyphenyl)acetic acid. PubChem CID 61211322. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 2-Amino-2-(4-isopropoxyphenyl)acetic acid. PubChem CID 4715173. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
